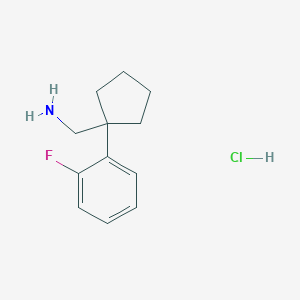

1-(2-Fluorophenyl)cyclopentylmethylamine HCl

CAS No.: 1365273-00-2

Cat. No.: VC2955863

Molecular Formula: C12H17ClFN

Molecular Weight: 229.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1365273-00-2 |

|---|---|

| Molecular Formula | C12H17ClFN |

| Molecular Weight | 229.72 g/mol |

| IUPAC Name | [1-(2-fluorophenyl)cyclopentyl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C12H16FN.ClH/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12;/h1-2,5-6H,3-4,7-9,14H2;1H |

| Standard InChI Key | JEEOSYGLFBWSJS-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(CN)C2=CC=CC=C2F.Cl |

| Canonical SMILES | C1CCC(C1)(CN)C2=CC=CC=C2F.Cl |

Introduction

Chemical Structure and Properties

1-(2-Fluorophenyl)cyclopentylmethylamine HCl is an organic compound characterized by a cyclopentyl ring substituted with both a 2-fluorophenyl group and a methylamine group, formed as a hydrochloride salt . Its structural features, particularly the fluorine atom at the ortho position of the phenyl ring, contribute to its unique physicochemical properties and biological activities.

Basic Chemical Properties

The compound has well-defined chemical properties as summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1365273-00-2 |

| Molecular Formula | C12H17ClFN |

| Molecular Weight | 229.72 g/mol |

| IUPAC Name | 1-[1-(2-fluorophenyl)cyclopentyl]methanamine hydrochloride (1:1) |

| MDL Number | MFCD21609563 |

| Physical State | Solid |

| Recommended Storage | 2-7°C (Refrigerated) |

| Typical Purity | 98% |

Source: Data compiled from multiple search results

Structural Identification

The compound is known by several synonyms in scientific literature and commercial catalogs:

The chemical structure features a central cyclopentyl ring that provides conformational rigidity, potentially enhancing the compound's selectivity for specific biological targets. The fluorine substituent likely influences its lipophilicity, metabolic stability, and binding affinity to potential receptors.

Synthesis Methods

The synthesis of 1-(2-Fluorophenyl)cyclopentylmethylamine HCl typically involves multi-step organic reactions to achieve the desired structural configuration.

General Synthetic Approach

According to available research, a common synthetic pathway includes:

-

Reaction of cyclopentylmethylamine with 2-fluorobenzaldehyde

-

Followed by reduction processes to yield the final amine product

-

Formation of the hydrochloride salt through treatment with HCl

The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product. The hydrochloride salt formation improves stability and solubility characteristics compared to the free base form .

Pharmacological Activities and Mechanisms

1-(2-Fluorophenyl)cyclopentylmethylamine HCl has been investigated for its potential pharmacological activities, particularly in neurological and psychiatric applications.

Mechanism of Action

The pharmacological profile suggests that the compound may interact with various neurotransmitter systems in the central nervous system. Its mechanism of action may involve:

-

Potential activity as a selective serotonin reuptake inhibitor or modulation of dopamine pathways

-

Influence on mood and cognition through alteration of neurotransmitter levels, particularly serotonin and norepinephrine

-

Possible interaction with specific neuroreceptors due to its unique structural features

Studies on structurally similar compounds indicate that the fluorophenyl moiety may play a crucial role in receptor binding and specificity.

1-(2-Fluorophenyl)cyclopentylmethylamine HCl has been referenced in various research contexts, demonstrating its versatility as a chemical entity of interest .

Pharmaceutical Research

The compound has been mentioned in patent literature related to:

-

Development of heteroaryl compounds for treating cancer, inflammatory conditions, and immunological conditions

-

Potential inhibition of kinase pathways, particularly the PKCθ or mTOR pathway

-

Component in therapeutic formulations targeting various diseases

Of particular interest is its potential connection to mTOR pathway inhibition research . The mammalian target of rapamycin (mTOR) is a critical protein in the PI3K/Akt pathway that regulates cell growth and proliferation . Inhibition of this pathway has shown promise in the treatment of various cancers .

Other Scientific Applications

Beyond pharmaceutical applications, the compound has been referenced in:

| Classification | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled |

| Precautionary Statements | P264: Wash hands thoroughly after handling P270: Do not eat, drink or smoke when using this product P280: Wear protective gloves/protective clothing/eye protection/face protection P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth |

Source: Safety Data Sheet information

| Supplier | Catalog Number | Quantity | Price (USD) |

|---|---|---|---|

| AK Scientific | V2647 | 1g | $157 |

| Crysdot | CD12148358 | 10g | $395 |

| TRC | F594130 | 1g | $115 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume